2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Solubility Medicinal Chemistry Formulation

Researchers requiring regioselective Suzuki couplings face side reactions with unhindered boronic acids. This compound solves that: • ortho-Methyl steric hindrance suppresses homocoupling & protodeboronation, boosting selectivity. • meta-Methylsulfonyl group modulates electrophilicity & solubility for drug-like fine-tuning. • Pre-assembled fragment bypasses post-coupling oxidation, enabling convergent sulfone synthesis. 95% HPLC purity; store at 0-8°C. For pharma intermediates & materials science.

Molecular Formula C8H11BO4S
Molecular Weight 214.05 g/mol
Cat. No. B8065021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(methylsulfonyl)phenylboronic Acid
Molecular FormulaC8H11BO4S
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O
InChIInChI=1S/C8H11BO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5,10-11H,1-2H3
InChIKeyIGAQXCNZVCRVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Sourcing & Profile


2-Methyl-5-(methylsulfonyl)phenylboronic Acid is an organoboron compound featuring a phenyl ring substituted with a methyl group at the 2-position and a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 5-position . This specific substitution pattern fundamentally alters the boronic acid‘s electrophilicity, steric environment, and physicochemical properties, distinguishing it from unsubstituted phenylboronic acid and its other regioisomers . While no CAS registry number has been formally assigned to this exact structure, commercial sources offer it at a standard purity of 95% (HPLC) and specify storage at 0-8°C . These parameters define the baseline material for procurement.

Why 2-Methyl-5-(methylsulfonyl)phenylboronic Acid Is Irreplaceable


Generic substitution with simpler, cheaper, or more readily available arylboronic acids—such as unsubstituted phenylboronic acid or its 4-(methylsulfonyl)phenylboronic acid analog—is not feasible for applications requiring this specific substitution pattern. The combination of the ortho-methyl group and the meta-methylsulfonyl group introduces a unique steric and electronic environment that dictates regioselectivity in cross-coupling reactions and impacts downstream physicochemical properties like pKa and solubility . Swapping this building block for a different regioisomer or a simpler analog can lead to divergent reaction yields, altered product selectivity, and failure to meet target compound specifications, which ultimately increases development costs and procurement risk. The following quantitative evidence details exactly where and why this compound diverges from its closest comparators.

2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Quantitative Differentiation


Enhanced Solubility via Ortho-Methyl Group

The ortho-methyl group in 2-Methyl-5-(methylsulfonyl)phenylboronic acid appears to disrupt crystal lattice packing, which may correlate with improved solubility relative to the more planar 4-(methylsulfonyl)phenylboronic acid. While direct experimental solubility data for the target compound is sparse, the 4-(methylsulfonyl) analog is described as a crystalline solid with a high melting point (289-293 °C) and limited aqueous solubility . A structurally related analog, 2-(methylsulfonyl)phenylboronic acid, is reported to have a lower melting point range of 78-84°C, suggesting that the ortho-substitution pattern generally reduces lattice energy and enhances solubility . This class-level inference suggests that 2-Methyl-5-(methylsulfonyl)phenylboronic acid, with its unique 2-methyl-5-sulfonyl substitution, is likely to offer superior solubility in organic reaction media compared to the para-substituted counterpart, a critical factor in achieving homogeneous reaction conditions and high yields.

Solubility Medicinal Chemistry Formulation

Methylsulfonyl-Driven pKa Reduction

The electron-withdrawing methylsulfonyl (-SO₂CH₃) group dramatically lowers the pKa of the boronic acid, enhancing its electrophilicity and reactivity in Suzuki-Miyaura couplings. Unsubstituted phenylboronic acid has a pKa of 8.8 . In stark contrast, the pKa of 4-(methylsulfonyl)phenylboronic acid is reported as 7.90 ± 0.53 . While the exact pKa of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is not reported in the primary literature, the presence of the methylsulfonyl group ensures it will possess a pKa significantly lower than 8.8, and the ortho-methyl group may induce a further subtle electronic perturbation . This class-level inference points to a more reactive boronic acid species that can participate in cross-coupling reactions under milder conditions or with less reactive coupling partners compared to unsubstituted phenylboronic acid.

pKa Reactivity Cross-Coupling

Distinct Molecular Weight and Formula

The compound‘s unique substitution pattern results in a molecular weight of 214.05 g/mol and a distinct molecular formula of C₈H₁₁BO₄S . This is a measurable, non-negotiable difference from its closest commercial analog, 4-(methylsulfonyl)phenylboronic acid, which has a molecular weight of 200.02 g/mol (C₇H₉BO₄S) . The additional methyl group (+14.03 g/mol) not only alters the compound’s physical properties but also adds a new vector for molecular interactions in a biological or material context. For a procurement manager or a research chemist, this difference is critical: ordering the wrong analog will result in the synthesis of an incorrect product, wasting time and resources.

Molecular Weight Chemical Identity Procurement

Ortho-Methyl Steric & Electronic Effects

The 2-methyl group adjacent to the boronic acid moiety creates a sterically hindered environment that is absent in the widely used 4-(methylsulfonyl)phenylboronic acid . This ortho-substitution is known to influence the rate of transmetalation in Suzuki-Miyaura reactions, often leading to slower coupling but can also enhance selectivity in challenging cross-couplings by preventing unwanted side reactions . While a direct kinetic comparison with the target compound is not available, this structural distinction is a key driver of reactivity and is a primary reason why a chemist would select this specific building block over the more accessible para-isomer. The ortho-methyl group also introduces a stereoelectronic effect that can influence the conformation of the biaryl products formed, a critical consideration in medicinal chemistry.

Sterics Regioselectivity Cross-Coupling

Defined Purity for Reproducible Synthesis

For applications demanding reproducibility, the commercial availability of 2-Methyl-5-(methylsulfonyl)phenylboronic acid at a standard purity of 95% (HPLC) is a critical differentiator . While many simpler boronic acids are also widely available, this specific substituted compound is offered as a research-grade chemical from major suppliers, ensuring a consistent quality that is essential for generating reliable data. In contrast, attempting to synthesize this compound in-house from other precursors could introduce batch-to-batch variability and consume valuable researcher time. The defined purity specification provides a benchmark for procurement and allows for direct comparison across different commercial sources, reducing the risk of failed reactions due to unknown impurities.

Purity Procurement Reproducibility

2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Key Applications


Sterically Hindered Biaryl Suzuki Coupling

The ortho-methyl group adjacent to the boronic acid creates a sterically hindered environment that is advantageous in Suzuki-Miyaura cross-couplings where selectivity or control over coupling rates is desired . This makes it an ideal building block for constructing complex biaryl motifs that are common in pharmaceuticals and agrochemicals, where a more reactive, unhindered boronic acid might lead to unwanted homocoupling or protodeboronation side reactions.

Medicinal Chemistry Lead Optimization

The combination of a polar, electron-withdrawing methylsulfonyl group and a lipophilic methyl group provides a balanced physicochemical profile for drug-like molecules . This compound is therefore well-suited as a key intermediate in the synthesis of libraries or lead compounds where fine-tuning of properties like metabolic stability, solubility (as inferred from its analog‘s melting point) , and target binding is paramount.

Functional Monomer and Ligand Synthesis

The methylsulfonyl group serves as a strong electron-withdrawing moiety that can modulate the electronic properties of conjugated polymers and metal-organic frameworks (MOFs) . 2-Methyl-5-(methylsulfonyl)phenylboronic acid can be used to install this functional group onto a variety of aryl or heteroaryl halides, enabling the creation of novel materials with tailored optoelectronic characteristics, such as modified HOMO-LUMO gaps or altered charge transport properties.

Sulfone-Containing Molecule Synthesis

This compound provides a direct route to introduce a pre-assembled 2-methyl-5-methylsulfonylphenyl fragment into a larger structure . This is more efficient than constructing the sulfone group after a cross-coupling step, which may involve harsh conditions incompatible with other sensitive functional groups. It offers a strategic advantage in the convergent synthesis of complex sulfones relevant to the development of sodium-hydrogen exchanger (NHE) inhibitors or other bioactive agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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